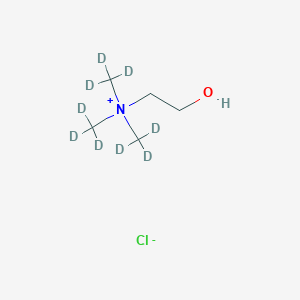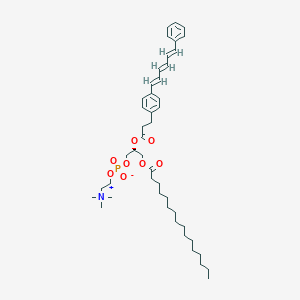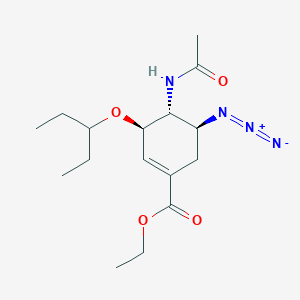
Methyl-D9-choline chloride
Overview
Description
Methyl-D9-choline chloride is an isotopically labeled choline tracer . It is used as a tracer in various studies and can be used in the determination of betaines by fast atom bombardment mass spectrometry .
Synthesis Analysis
Methyl-D9-choline chloride has been used in studies to analyze phosphatidylcholine (PC) metabolism in preterm infants . It has also been used in the determination of betaines by fast atom bombardment mass spectrometry .Molecular Structure Analysis
The chemical formula of Methyl-D9-choline chloride is C5H5D9ClNO . Its exact mass is 148.13 and its molecular weight is 148.680 .Chemical Reactions Analysis
Methyl-D9-choline chloride has been used in studies to understand the nanostructure and hydration of deep eutectic solvent . It has also been used to study the phospholipid composition and kinetics in different endobronchial fractions .Physical And Chemical Properties Analysis
The molecular weight of Methyl-D9-choline chloride is 148.68 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Clinical Mass Spectrometry (MS)
Methyl-D9-choline chloride is used in Clinical MS . Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.
Hyperpolarization
Hyperpolarization is a process where the difference in electrical potential across the cell membrane is increased . Methyl-D9-choline chloride plays a role in this process, although the exact mechanism is not specified in the source.
Metabolism Studies
Methyl-D9-choline chloride is used in metabolism studies . These studies often involve observing the chemical reactions in a living organism, cell, or component of a cell involving the chemical reactions and pathways by which a cell or organism converts one substance into another.
Metabolomics
Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms . Methyl-D9-choline chloride is used in this field to study the unique chemical fingerprints that specific cellular processes leave behind.
Magnetic Resonance Imaging/Spectroscopy (MRI/MRS)
Methyl-D9-choline chloride is used in MRI/MRS . MRI is a medical imaging technique used in radiology to form pictures of the anatomy and the physiological processes of the body. MRS is a specialized technique associated with MRI, which provides metabolic information about the body’s internal structures.
Synthetic Intermediates
Methyl-D9-choline chloride is used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. In this case, Methyl-D9-choline chloride can be used in the synthesis of other compounds for various applications.
Deep Eutectic Solvents (DESs)
Methyl-D9-choline chloride is used in the creation of deep eutectic solvents . DESs are a type of ionic solvent with special properties and they have been used in a variety of chemical processes. They are often used as green solvents due to their high chemical and thermal stability .
Drug Solubility Enhancement
Methyl-D9-choline chloride is used in enhancing the aqueous solubility of drugs . This is particularly important in the pharmaceutical industry, where improving the solubility of drugs can enhance their bioavailability and therefore their efficacy .
Mechanism of Action
Target of Action
Methyl-D9-choline chloride, also known as Choline-d9 Chloride, is an isotopic analogue of choline . Choline is an essential nutrient that plays a crucial role in various biological functions, including neurotransmitter synthesis, cell membrane integrity, and methyl-group metabolism .
Mode of Action
It is known that choline can enter the cdp-choline pathway to produce phosphatidylcholine (pc), and undergo further metabolism via phospholipase or lecithin-cholesterol acyl transferase (lcat) activity . Alternatively, methyl groups from choline can enter one-carbon metabolism and ultimately be donated by S-adenosylmethionine (SAM) .
Biochemical Pathways
Choline is a central nutrient in human metabolism. It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . Although choline can be synthesized from ethanolamine, this occurs mainly in the liver . Choline is therefore required in substantial amounts by proliferating cells to synthesize membranes . Altered choline metabolism has been associated with cancer transformation .
Pharmacokinetics
Studies have shown that choline and its metabolites have unique pharmacokinetic profiles . For example, plasma choline and betaine levels were found to increase with higher choline intake . Furthermore, the time to reach peak concentration (Tmax) and productions for trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) were slower and less in certain groups compared with others .
Result of Action
It is known that choline plays a crucial role in cell membrane integrity, methyl-group metabolism, and neurotransmitter synthesis . Alterations in choline metabolism have been associated with various health conditions, including cancer .
Action Environment
The action of Methyl-D9-choline chloride can be influenced by various environmental factors, including reproductive state and dietary choline intake . This suggests that unique, reproductive state-specific mechanisms result in reduced production and/or enhanced clearance of LPC-DHA during pregnancy and lactation .
Safety and Hazards
Future Directions
Methyl-D9-choline chloride has been used in studies to characterize PC metabolism in preterm infants . This novel approach may facilitate biochemical phenotyping of patients according to surfactant synthesis and metabolism, enabling individualized treatment approaches for the management of patients in the future .
properties
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584026 | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-D9-choline chloride | |
CAS RN |
61037-86-3 | |
| Record name | Methyl-D9-choline chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline chloride-trimethyl-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-D9-CHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















